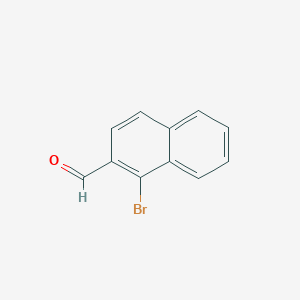

1-Bromo-2-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGUXEZVBLMVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187442 | |

| Record name | 1-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3378-82-3 | |

| Record name | 1-Bromo-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromonaphthalene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromonaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Utility of 1-Bromo-2-naphthaldehyde

Abstract

1-Bromo-2-naphthaldehyde is a versatile bifunctional reagent that has emerged as a valuable building block in modern organic synthesis. Possessing both a reactive aldehyde and an aryl bromide moiety on a rigid naphthalene scaffold, it offers two distinct and orthogonal sites for chemical modification. This guide provides an in-depth exploration of the core reactivity of this compound, detailing its application in palladium-catalyzed cross-coupling reactions, classical carbonyl chemistry, and its role as a precursor in the synthesis of complex pharmaceuticals, advanced materials, and specialized catalysts. Methodologies, mechanistic considerations, and detailed experimental protocols are presented to equip researchers and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic intermediate.

Introduction: Structural Features and Physicochemical Properties

This compound (CAS No: 3378-82-3) is a crystalline solid, typically appearing as off-white to light yellow crystals.[1] Its utility in organic synthesis stems from the unique arrangement of its functional groups. The aldehyde at the C2 position and the bromine atom at the C1 position allow for selective and sequential reactions, making it an ideal starting material for constructing complex molecular architectures. The naphthalene core provides a rigid, planar, and electron-rich aromatic system, which imparts favorable properties such as thermal stability and conjugation in the resulting derivatives.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3378-82-3 | [1][3][4] |

| Molecular Formula | C₁₁H₇BrO | [3][4] |

| Molecular Weight | 235.08 g/mol | [3][4] |

| Melting Point | 118°C | [1] |

| Boiling Point | 347.3°C | [3] |

| Appearance | Off-white to yellow solid | [1] |

| SMILES String | Brc1c(C=O)ccc2ccccc12 | [1][4] |

| InChI Key | CYGUXEZVBLMVRV-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound

A common and effective laboratory-scale synthesis involves the oxidation of 1-bromo-2-(bromomethyl)naphthalene.[1][5][6] This method utilizes a mild oxidizing agent, such as 4-methylmorpholine N-oxide (NMO), to convert the benzylic bromide to the corresponding aldehyde with good yield.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Oxidation

-

Setup: To a 2 L three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-methylmorpholine N-oxide (NMO) (2.0 eq.), molecular sieves, and acetonitrile.

-

Cooling: Cool the mixture to 0°C with an ice bath and stir for 30 minutes under a nitrogen atmosphere.[1][5]

-

Addition of Starting Material: Add 1-bromo-2-(bromomethyl)naphthalene (1.0 eq.) portion-wise to the stirred suspension.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for approximately 6 hours, monitoring by TLC until the starting material is consumed.[1][5]

-

Workup: Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with dichloromethane.

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a light yellow solid (Typical yield: ~73%).[1]

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound arises from its two key functional groups, which can be addressed independently.

Caption: Dual reactivity pathways of this compound.

Chemistry of the Aldehyde Group

The aldehyde functionality serves as an electrophilic handle for nucleophilic additions and condensation reactions, most notably the Wittig reaction for alkene synthesis and Schiff base formation for creating ligands and bioactive molecules.

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene with unambiguous regiocontrol.[7][8] This reaction is fundamental for extending carbon chains and introducing vinyl groups.

Caption: Simplified workflow of the Wittig Reaction.

The reaction proceeds through the nucleophilic attack of a phosphonium ylide on the aldehyde's carbonyl carbon, forming a four-membered oxaphosphetane intermediate.[9][10] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[9] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide used (stabilized vs. non-stabilized).[8]

Condensation with primary amines readily converts this compound into the corresponding Schiff bases (imines). These compounds are crucial intermediates in the synthesis of heterocyclic compounds and are widely used as ligands in coordination chemistry. For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (a related compound) have been extensively studied for their biological activities and ability to form metal complexes.[11][12][13]

Chemistry of the Aryl Bromide Group: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the C1 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming C-C and C-heteroatom bonds in modern synthesis.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[14][15] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a cornerstone of drug discovery and materials science. It has been employed to diversify naphthalene sulfonamide scaffolds in the search for novel human CCR8 antagonists.[16]

Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Ligand | PPh₃, PCy₃, XPhos | Stabilizes the Pd center and modulates reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with H₂O | Solubilizes reactants and facilitates the reaction |

| Temperature | 60 - 110 °C | Provides energy to overcome activation barriers |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a degassed solvent mixture (e.g., Toluene/Ethanol/Water).

-

Reaction: Seal the vial and heat the mixture at 80-100°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to obtain the coupled product.

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[17][18] This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are prevalent structures in organic materials and natural products.[18][19] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[17][20]

Applications in Specialized Synthesis

The unique reactivity of this compound makes it a valuable precursor for several classes of high-value molecules.

-

Pharmaceuticals and Bioactive Molecules: It is a key reagent in preparing novel (-)-cercosporamide derivatives, which act as potent and selective PPARγ modulators, relevant for metabolic diseases.[1][5][6] Its derivatives have also been investigated as antagonists for the human CCR8 receptor, a target in immunology and immuno-oncology.[16]

-

Catalyst Development: this compound is used in the synthesis of ligands for Hoveyda-Grubbs type metathesis catalysts.[1][5][6] These ruthenium-based catalysts are workhorses in organic chemistry, enabling powerful olefin metathesis reactions.

-

Materials Science: The naphthalene core provides excellent stability and conjugation, making its derivatives suitable for applications in Organic Light-Emitting Diodes (OLEDs).[2] The ability to form uniform thin films is crucial for enhancing the optoelectronic performance of OLED devices.[2] It is also a building block for photochromic compounds, which change color upon exposure to UV light.[3]

-

Polycyclic Aromatic Hydrocarbons (PAHs): As a brominated naphthalene derivative, it serves as a foundational unit for building larger, more complex PAHs through annulation and coupling strategies.[21][22][23] These larger systems are of interest in materials science and for studying fundamental chemical properties.[24]

Conclusion

This compound is a quintessential example of a multifunctional building block in organic synthesis. Its orthogonal aldehyde and aryl bromide handles allow for a diverse range of chemical transformations, from classical carbonyl chemistry to modern palladium-catalyzed cross-couplings. This dual reactivity enables the streamlined construction of complex molecules, making it an indispensable tool for researchers in drug development, materials science, and catalysis. The strategic application of this reagent, as outlined in this guide, opens avenues for the efficient synthesis of novel compounds with significant functional potential.

References

-

Nikpour, M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Organic Syntheses. 1-naphthaldehyde. Available from: [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]

- Google Patents. CN104478667A - Preparation method for 1-bromo-2-naphthol.

-

Kumar, A. et al. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Available from: [Link]

-

Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Available from: [Link]

-

ResearchGate. (2015). How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling? Available from: [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. Available from: [Link]

-

Slideshare. Synthesis of 1-Bromo-2-Naphthol. Available from: [Link]

-

Cenmed Enterprises. This compound (C007B-040068). Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]

-

PubMed. On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs). Available from: [Link]

-

RSC Publishing. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Available from: [Link]

-

CrystEngComm (RSC Publishing). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. Available from: [Link]

-

PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Bulletin of the Chemical Society of Ethiopia. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

CP Lab Safety. This compound, 98% Purity, C11H7BrO, 100 grams. Available from: [Link]

-

Semantic Scholar. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. Available from: [Link]

-

VTechWorks. The synthesis of some new aromatic polycyclic hydrocarbons. Available from: [Link]

-

PubChem. 1-Bromo-2-naphthol. Available from: [Link]

-

ACS Publications. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters. Available from: [Link]

-

ResearchGate. (2017). (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Available from: [Link]

-

ACS Publications. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis. Available from: [Link]

-

National Institutes of Health. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Available from: [Link]

-

ResearchGate. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Available from: [Link]

-

ResearchGate. (2009). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Available from: [Link]

Sources

- 1. This compound CAS#: 3378-82-3 [m.chemicalbook.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound | 3378-82-3 | DAA37882 [biosynth.com]

- 4. This compound = 96.0 HPLC 3378-82-3 [sigmaaldrich.com]

- 5. This compound | 3378-82-3 [amp.chemicalbook.com]

- 6. This compound CAS#: 3378-82-3 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. ajol.info [ajol.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

1-Bromo-2-naphthaldehyde chemical structure and properties

An In-depth Technical Guide to 1-Bromo-2-naphthaldehyde: Structure, Properties, and Applications in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, synthesis protocols, reactivity, and significant applications, grounding all claims in authoritative references.

Molecular Identity and Structure

This compound is a disubstituted naphthalene derivative, featuring a bromo group at the C1 position and a formyl (aldehyde) group at the C2 position. This specific substitution pattern imparts unique reactivity and makes it a valuable building block in organic synthesis.

The planar naphthalene core, combined with the electron-withdrawing nature of the aldehyde and the steric and electronic influence of the bromine atom, dictates its chemical behavior.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₇BrO[1]

-

Molecular Weight: 235.08 g/mol [1]

-

SMILES: Brc1c(C=O)ccc2ccccc12

-

InChI Key: CYGUXEZVBLMVRV-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The compound presents as a light yellow solid or crystalline powder.[2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Light yellow solid / crystals | [2] |

| Melting Point | 118 °C | [3][4] |

| Boiling Point | 347.3 °C at 760 mmHg | [1][4] |

| Density | 1.552 g/cm³ | [3][4] |

| Flash Point | 118 - 120 °C | [1][3] |

| Storage Temperature | 2-8°C, Keep in dark place | [4][5] |

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching band typical for aromatic aldehydes, expected in the region of 1685-1715 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic ring and the aldehyde, as well as C=C stretching of the naphthalene core, will be present.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton (CHO) is highly deshielded and will appear as a singlet far downfield, typically between 9-10 ppm.[6] The aromatic protons on the naphthalene ring will appear in the 7-9 ppm region, with splitting patterns determined by their coupling with neighboring protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde is characteristically found in the 190-200 ppm range. The carbon atom attached to the bromine will also show a distinct chemical shift, alongside the other aromatic carbons of the naphthalene scaffold.

-

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

Synthesis Protocol: A Validated Approach

This compound can be efficiently synthesized from 1-bromo-2-(bromomethyl)naphthalene. The following protocol is based on a well-established oxidation method.

Rationale: This procedure utilizes 4-methylmorpholine N-oxide (NMO) as a mild and effective oxidizing agent to convert the bromomethyl group into a formyl group. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point. The use of molecular sieves ensures anhydrous conditions, preventing side reactions.

Experimental Protocol

-

Reactor Setup: To a 2 L reactor under a nitrogen atmosphere, add 4-methylmorpholine N-oxide (61.4 g, 524 mmol), molecular sieves (200 g), and acetonitrile (1.2 L).[2][3]

-

Substrate Addition: Add 1-bromo-2-(bromomethyl)naphthalene (78 g, 262 mmol) to the mixture.[2][3]

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 6 hours.[2][3]

-

Work-up: Upon completion, filter the reaction mixture. Wash the collected solids with dichloromethane.[2][3]

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.[2][3] (Expected yield: ~73%).[2]

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Applications in Drug Development & Materials Science

This compound is a versatile intermediate owing to the reactivity of both the aldehyde and the bromo-substituent.

-

Aldehyde Group: The formyl group is a gateway for numerous transformations, including Wittig reactions, reductive aminations, aldol condensations, and the formation of imines and Schiff bases.

-

Bromo Group: The C-Br bond can participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the C1 position.

This dual reactivity makes it a valuable precursor in multi-step syntheses.

Field-Proven Applications:

-

Catalyst Synthesis: It is a crucial reagent in the synthesis of Hoveyda-Grubbs type metathesis catalysts.[2][3] These catalysts are workhorses in modern organic chemistry, particularly for olefin metathesis, a powerful carbon-carbon bond-forming reaction used extensively in drug discovery to create complex molecular architectures.

-

Medicinal Chemistry: The compound is used in the preparation of novel (-)-cercosporamide derivatives, which have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[2][3] PPARγ is a key drug target for the treatment of type 2 diabetes and other metabolic disorders.

-

Organometallic Chemistry: It serves as a starting material for the synthesis of complex ferrocene derivatives.[1] Ferrocene-containing compounds are actively investigated for their unique electrochemical properties and potential applications as anticancer and antimicrobial agents.

-

Materials Science: this compound is employed in the synthesis of photochromic compounds—materials that change color upon exposure to UV light.[1] Furthermore, its stable and highly conjugated naphthalene ring system makes it a candidate for developing organic thin films for Organic Light-Emitting Diode (OLED) applications, where it can enhance charge transfer and improve device performance.[7]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[8][9][10]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin contact.[8][9]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[8]

-

General Hygiene: Wash hands thoroughly after handling.[2][9] Avoid breathing dust.[4]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Recommended storage is at 2-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[8][10]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][4]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][11]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for innovation in catalysis, medicine, and materials science. Its well-defined structure, predictable reactivity, and established synthesis routes provide chemists with a reliable tool for constructing complex and high-value molecules. A thorough understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

-

This compound, CAS No. 3378-82-3 . iChemical. [Link]

-

1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 3378-82-3 | DAA37882 [biosynth.com]

- 2. This compound | 3378-82-3 [amp.chemicalbook.com]

- 3. This compound CAS#: 3378-82-3 [m.chemicalbook.com]

- 4. This compound, CAS No. 3378-82-3 - iChemical [ichemical.com]

- 5. This compound | 3378-82-3 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. technopharmchem.com [technopharmchem.com]

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3)

Introduction: The Strategic Importance of Fluorinated Aniline Derivatives in Modern Synthesis

In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] 3-Methoxy-5-(trifluoromethyl)aniline, with the CAS number 349-55-3, is a prime exemplar of a versatile chemical building block that leverages these attributes.

This technical guide provides an in-depth exploration of 3-Methoxy-5-(trifluoromethyl)aniline, moving beyond a simple recitation of data to offer insights into its practical application, handling, and the rationale behind its use in complex synthetic pathways. As a substituted aniline, its reactivity is centered around the nucleophilic amino group, making it a valuable intermediate for the construction of a wide array of more complex molecules. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring provides a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.[1]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The data for 3-Methoxy-5-(trifluoromethyl)aniline are summarized below, providing a clear basis for experimental design, from solvent selection to reaction temperature control.

| Property | Value | Source(s) |

| CAS Number | 349-55-3 | [1][3][4][5][6][7] |

| Molecular Formula | C₈H₈F₃NO | [1][4][7] |

| Molecular Weight | 191.15 g/mol | [1][4][7] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 50-54 °C | [1][5][6][7] |

| Boiling Point | 242.0 ± 40.0 °C (Predicted) | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][7] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine | [1][4] |

The trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, while the methoxy group also influences its electronic properties and potential for hydrogen bonding.[1][2][8] This combination makes it a valuable intermediate in the synthesis of bioactive molecules.

Core Applications in Research and Development

3-Methoxy-5-(trifluoromethyl)aniline is not merely a laboratory curiosity; it is a pivotal intermediate with demonstrated utility across several high-value research and industrial sectors. Its unique substitution pattern allows for its effective incorporation into a variety of molecular frameworks.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of a range of pharmaceuticals, with a notable application in the development of agents targeting neurological disorders.[1] Its structure has been incorporated into spleen tyrosine kinase (Syk) inhibitors, which are of interest in the treatment of various inflammatory and autoimmune diseases.[5][7] The trifluoromethyl group is instrumental in enhancing bioactivity and selectivity, a common strategy in modern drug design to improve the pharmacokinetic profile of lead compounds.[1][2]

Agrochemical Synthesis

In the agricultural sector, 3-Methoxy-5-(trifluoromethyl)aniline is employed in the formulation of herbicides and fungicides.[1] The trifluoromethyl moiety contributes to the metabolic stability of the final product, a desirable trait for increasing the efficacy and longevity of agrochemicals in the field.[2]

Materials Science and Dye Chemistry

Beyond the life sciences, this aniline derivative finds applications in the development of advanced materials such as polymers and coatings, where its chemical stability is a key advantage.[1] It also serves as an intermediate in the synthesis of specialized dyes and pigments.[1]

Safety, Handling, and Storage: A Protocol for Prudent Laboratory Practice

As with any reactive chemical intermediate, a rigorous adherence to safety protocols is paramount when working with 3-Methoxy-5-(trifluoromethyl)aniline. The following information is synthesized from multiple safety data sheets to provide a comprehensive overview of the hazards and necessary precautions.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized below:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to exposure prevention is essential. The following diagram outlines the necessary controls and PPE.

Caption: Recommended exposure control and personal protective equipment workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention as this substance is toxic in contact with skin.[3][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[10][11]

Handling and Storage Protocol

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling:

-

Storage:

Fire-Fighting and Spill Response

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][11][12]

-

Spill Response:

Conclusion: A Versatile and Enabling Reagent

3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3) stands out as a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. Its unique electronic and steric properties, conferred by the trifluoromethyl and methoxy substituents, provide a powerful tool for medicinal and materials chemists to fine-tune the characteristics of target compounds. While its utility is significant, its hazardous nature necessitates a deep respect for and strict adherence to safety protocols. By understanding its properties, applications, and handling requirements, researchers can safely and effectively leverage this compound to drive innovation in their respective fields.

References

-

3-Methoxy-5-(trifluoromethyl)aniline, min 98%, 10 grams. HDH Chemicals.[Link]

-

3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Georganics.[Link]

-

3378-82-3 | 1-Bromo-2-naphthaldehyde. Synthonix, Inc.[Link]

-

3-Methoxy-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

3-Methoxy-5-(trifluoromethyl)aniline - High purity | EN. Georganics.[Link]

-

2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. PubChem.[Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.[Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. PubChem.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet [chemicalbook.com]

- 4. 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | FM70659 [biosynth.com]

- 5. 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 [chemicalbook.com]

- 6. 3-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-55-3 [m.chemicalbook.com]

- 7. 3-メトキシ-5-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Methoxy-5-(trifluoromethyl)aniline - High purity | EN [georganics.sk]

- 10. fishersci.com [fishersci.com]

- 11. georganics.sk [georganics.sk]

- 12. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Versatile Virtuoso: A Technical Guide to the Applications of 1-Bromo-2-naphthaldehyde

For the discerning researcher, scientist, and drug development professional, the true value of a chemical building block lies not in its mere existence, but in its potential to unlock novel molecular architectures and functionalities. 1-Bromo-2-naphthaldehyde, a seemingly unassuming aromatic aldehyde, is one such molecule—a versatile virtuoso in the orchestra of organic synthesis. Its unique combination of a reactive aldehyde, a strategically positioned bromine atom on a rigid naphthalene scaffold, and the resulting electronic properties make it a coveted precursor in a multitude of advanced applications. This in-depth technical guide will explore the core applications of this compound, providing not just a review of its utility, but a field-proven perspective on why and how this molecule is leveraged in catalysis, medicinal chemistry, and materials science.

I. The Foundation: Synthesis and Physicochemical Properties

Before delving into its applications, a foundational understanding of this compound's synthesis and inherent chemical characteristics is paramount.

A. Synthesis of this compound

A common and efficient route to this compound involves the oxidation of 1-bromo-2-(bromomethyl)naphthalene. This method provides a good yield and is scalable for laboratory purposes.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 2-liter reactor equipped with a mechanical stirrer and under a nitrogen atmosphere, add 4-methylmorpholine N-oxide (NMO) (61.4 g, 524 mmol), molecular sieves (200 g), and acetonitrile (1.2 L).

-

Cooling: Stir the mixture for 30 minutes at 0°C.

-

Addition of Starting Material: Subsequently, add 1-bromo-2-(bromomethyl)naphthalene (78 g, 262 mmol) to the cooled mixture.

-

Reaction: Continue stirring for 6 hours at room temperature, allowing the reaction to proceed to completion.

-

Workup: Upon completion, filter the reaction mixture and wash the filtrate with dichloromethane.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield this compound as a light yellow solid (45 g, 73% yield).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3378-82-3 | [2] |

| Molecular Formula | C₁₁H₇BrO | [2] |

| Molecular Weight | 235.08 g/mol | [2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 118°C | [1] |

| Boiling Point | 347.3°C | |

| Flash Point | 118°C | |

| Solubility | Soluble in Methanol |

II. A Catalyst's Keystone: Crafting Hoveyda-Grubbs Type Catalysts

One of the most significant applications of this compound is as a crucial reagent in the synthesis of Hoveyda-Grubbs type metathesis catalysts.[1] These ruthenium-based catalysts are renowned for their stability and broad functional group tolerance in olefin metathesis, a powerful carbon-carbon bond-forming reaction.

The isopropoxybenzylidene ether moiety in the original Hoveyda-Grubbs catalyst plays a key role in its stability and initiation characteristics. By using this compound, researchers can synthesize analogues where the phenyl ring is replaced by a naphthyl group, thereby modulating the steric and electronic properties of the catalyst. This modification can influence the catalyst's initiation rate and overall activity.[3][4]

A. The Rationale Behind the Naphthyl Moiety

The introduction of the bulky and electron-rich naphthalene scaffold can lead to a more rapid initiation of the catalyst compared to some other naphthyl-based systems.[4] This is attributed to a distorted molecular structure and altered π-electron delocalization within the chelate ring formed with the ruthenium center.[4] The bromine atom on the naphthalene ring can also serve as a handle for further functionalization of the catalyst.

B. Generalized Synthetic Workflow

The synthesis of a Hoveyda-Grubbs catalyst analogue from this compound typically involves the reaction of the aldehyde with a suitable isopropoxy-substituted nucleophile to form the chelating ligand, followed by complexation with a ruthenium precursor.

Caption: Generalized workflow for the synthesis of Hoveyda-Grubbs type catalysts.

III. A Scaffold for Life: Applications in Medicinal Chemistry and Drug Development

The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] this compound, with its dual reactive sites, provides a versatile platform for the synthesis of novel bioactive molecules.

A. Precursor to Potent PPARγ Modulators: The Case of (-)-Cercosporamide Derivatives

This compound is a key starting material for the preparation of novel derivatives of (-)-cercosporamide, which are potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[1] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation, making it an important target for the treatment of type 2 diabetes and other metabolic disorders. The ability to synthesize novel analogues of cercosporamide allows for the fine-tuning of their biological activity and pharmacokinetic properties.

B. Building Blocks for CCR8 Antagonists

The bromo-naphthalene scaffold is a valuable precursor for the development of human CC chemokine receptor 8 (CCR8) antagonists.[6] CCR8 is implicated in inflammatory diseases and cancer, making its antagonists promising therapeutic agents. The bromine atom in this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential CCR8 inhibitors.[6]

Experimental Protocol: Generalized Palladium-Catalyzed Cross-Coupling

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (or a derivative thereof) (1.0 mmol), the coupling partner (e.g., a boronic acid for Suzuki coupling) (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add an appropriate degassed solvent (e.g., toluene/water mixture for Suzuki coupling).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Caption: Key components of a palladium-catalyzed cross-coupling reaction.

C. The Versatility of Schiff Base Derivatives

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). Naphthalene-containing Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7] The synthesis of a diverse library of Schiff bases from this compound is a straightforward yet powerful strategy in the early stages of drug discovery.

IV. Illuminating the Future: Applications in Materials Science

The unique photophysical properties of the naphthalene ring system make its derivatives attractive candidates for applications in materials science, particularly in the development of photochromic compounds and organic light-emitting diodes (OLEDs).

A. Crafting Photochromic Compounds

This compound is utilized in the synthesis of photochromic compounds—molecules that undergo a reversible change in color upon exposure to light.[3] This property is of great interest for applications such as optical data storage, smart windows, and molecular switches. The naphthalene moiety can be incorporated into diarylethene-type photochromic molecules, where its electronic and steric characteristics influence the switching behavior, such as the quantum yield of cyclization and fatigue resistance.

B. Potential as a Precursor for OLED Materials

While direct applications of this compound in OLEDs are not extensively documented, naphthalene derivatives are widely used as fluorescent materials and intermediates in the synthesis of more complex OLED components.[8] The rigid and planar structure of the naphthalene core, combined with its electronic properties, is highly desirable for charge transport and emissive layers in OLED devices.[8][9] this compound, with its two reactive handles, represents a valuable starting material for the synthesis of novel, custom-designed OLED materials with tailored optoelectronic properties.

V. The Horizon of Discovery: Future Perspectives

The applications of this compound are continually expanding. Its utility as a precursor for fluorescent chemosensors is an area of growing interest. While many existing naphthaldehyde-based sensors are derived from 2-hydroxy-1-naphthaldehyde, the principles of chelation-enhanced fluorescence (CHEF) can be applied to Schiff bases derived from this compound. The formation of a rigid complex upon binding to a metal ion can restrict C=N isomerization and inhibit non-radiative decay pathways, leading to a "turn-on" fluorescent response. This makes it a promising candidate for the development of selective and sensitive sensors for various metal ions.

VI. Conclusion

This compound is far more than a simple aromatic aldehyde. It is a powerful and versatile building block that empowers researchers and developers across multiple scientific disciplines. From crafting highly efficient catalysts for organic synthesis to providing the scaffold for life-saving pharmaceuticals and forming the basis for next-generation materials, its applications are both profound and diverse. As the quest for novel molecules with enhanced properties continues, the strategic deployment of this virtuoso of a molecule will undoubtedly play a pivotal role in shaping the future of chemistry, medicine, and materials science.

References

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. [Link]

-

Kuruva, M. Is 1-(2-bromophenyl)-2-naphthaldehyde fluorescent and it comes polar to 1 bromo-2-napthaldehyde in TLC? ResearchGate. [Link]

-

Huo, L., et al. Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. Journal of Chemistry, vol. 2020, 2020, pp. 1-11. [Link]

-

Zhang, Y., et al. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, vol. 28, no. 8, 2023, p. 3539. [Link]

-

Suzhou Fenghua New Materials Technology Co., Ltd. Custom Naphthalene Derivatives Manufacturers, Suppliers. [Link]

-

Liu, J., et al. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, vol. 28, no. 7, 2023, p. 3086. [Link]

-

Kumar, A., et al. AIE-active Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions. Materials Chemistry Frontiers, vol. 5, no. 1, 2021, pp. 263-273. [Link]

-

Huo, L., et al. Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. Semantic Scholar. [Link]

-

Das, S., et al. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, vol. 2, no. 4, 2023, pp. 834-861. [Link]

-

OliKrom. All about photochromic materials. [Link]

-

Singh, S., et al. Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, vol. 13, no. 1, 2023, pp. 1-23. [Link]

-

Li, Y., et al. Synthesis and Application of an Aldazine-Based Fluorescence Chemosensor for the Sequential Detection of Cu2+ and Biological Thiols in Aqueous Solution and Living Cells. Molecules, vol. 24, no. 18, 2019, p. 3343. [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. [Link]

-

Sun, C., et al. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion. Semantic Scholar. [Link]

-

Zhang, Y., et al. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, vol. 20, no. 1, 2015, pp. 1079-1095. [Link]

-

de Oliveira, H. P., et al. Synthesis and Characterization of Two Novel Naphthalenediimide/Zinc Phosphonate Crystalline Materials Precipitated from Different Solvents. Materials, vol. 9, no. 1, 2016, p. 5. [Link]

-

Le Borgne, M., et al. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, vol. 26, no. 21, 2021, p. 6572. [Link]

-

Bubniene, R., et al. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. Molecules, vol. 28, no. 16, 2023, p. 6027. [Link]

-

Michalak, M., et al. On the Mechanism of the Initiation Reaction in Grubbs-Hoveyda Complexes. ResearchGate. [Link]

-

Le Borgne, M., et al. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Semantic Scholar. [Link]

-

Foscato, M., et al. What is the initiation step of the Grubbs-Hoveyda olefin metathesis catalyst? Chemical Communications, vol. 47, no. 23, 2011, pp. 6584-6586. [Link]

-

Lee, J., et al. Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. Journal of Materials Chemistry C, vol. 9, no. 21, 2021, pp. 6833-6839. [Link]

-

Le Borgne, M., et al. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, vol. 26, no. 21, 2021, p. 6572. [Link]

-

Hoveyda-Grubbs Catalyst. Encyclopedia MDPI. [Link]

-

De Vreese, R., et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, vol. 107, 2021, p. 104560. [Link]

-

Marchand, P., et al. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 12, 2018, pp. 2149-2153. [Link]

-

Barbasiewicz, M., et al. A Missing Relative: A Hoveyda-Grubbs Metathesis Catalyst Bearing a Peri-Substituted Naphthalene Framework. ResearchGate. [Link]

-

Karon, K., et al. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, vol. 21, no. 11, 2016, p. 1470. [Link]

-

Marchand, P., et al. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. ResearchGate. [Link]

Sources

- 1. This compound | 3378-82-3 [amp.chemicalbook.com]

- 2. This compound = 96.0 HPLC 3378-82-3 [sigmaaldrich.com]

- 3. Mechanistic studies of Hoveyda-Grubbs metathesis catalysts bearing S-, Br-, I-, and N-coordinating naphthalene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 8. oled-intermediates.com [oled-intermediates.com]

- 9. mdpi.com [mdpi.com]

The Strategic Versatility of 1-Bromo-2-naphthaldehyde in the Genesis of Novel Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-naphthaldehyde, a versatile bifunctional aromatic compound, has emerged as a strategic precursor in the development of novel catalysts. Its unique electronic and steric properties, stemming from the presence of a reactive aldehyde group and a bromine atom on the naphthalene scaffold, offer a rich platform for the design and synthesis of sophisticated catalytic systems. This technical guide provides a comprehensive overview of the potential of this compound in catalysis, with a focus on its application in the synthesis of Hoveyda-Grubbs type olefin metathesis catalysts and tailored Schiff base-metal complexes. We will delve into the synthetic methodologies, structural characterization, and catalytic applications of these systems, underpinned by mechanistic insights and detailed experimental protocols.

Introduction: The Untapped Potential of a Naphthalene Core

The quest for novel catalysts with enhanced activity, selectivity, and stability is a cornerstone of modern chemical research, impacting fields from pharmaceuticals to materials science. The design of the ligand framework surrounding a metal center is paramount in dictating the catalyst's performance. This compound presents itself as a compelling starting material for ligand synthesis due to several key features:

-

Bifunctionality: The aldehyde group serves as a versatile handle for the introduction of various functionalities, most notably through condensation reactions with primary amines to form Schiff bases.

-

Tunable Steric and Electronic Properties: The bulky naphthalene core can impart specific steric hindrance around the catalytic center, influencing substrate approach and selectivity. The bromo substituent can be retained to modulate electronic properties or serve as a site for further functionalization through cross-coupling reactions.

-

Precursor to Established Catalyst Families: It is a known reagent in the synthesis of Hoveyda-Grubbs type metathesis catalysts, a class of powerful tools in carbon-carbon bond formation.[1][2]

This guide will explore two primary avenues for leveraging this compound in catalyst development: its role in forming robust olefin metathesis catalysts and its use in constructing versatile Schiff base-metal complexes for a range of catalytic transformations.

Hoveyda-Grubbs Type Catalysts: Harnessing the Naphthalene Scaffold for Olefin Metathesis

Olefin metathesis has revolutionized synthetic chemistry, and the development of well-defined ruthenium catalysts, such as the Hoveyda-Grubbs family, has been instrumental in this progress.[3][4] These catalysts feature a chelating ligand that enhances their stability and allows for fine-tuning of their reactivity. This compound can be envisioned as a precursor to the styrenyl ether ligand integral to these catalysts.

Conceptual Design and Synthesis

The synthesis of a Hoveyda-Grubbs type catalyst from this compound would conceptually involve the conversion of the aldehyde to a vinyl group and subsequent coordination to a ruthenium center. The bromine atom on the naphthalene ring offers a unique opportunity for post-synthetic modification of the catalyst, allowing for the introduction of other functional groups to further tune its properties.

Experimental Protocol: General Synthesis of a Naphthalene-Derived Styrenyl Ether Ligand

This protocol outlines a general, plausible synthetic route.

Step 1: Wittig Reaction to form 1-Bromo-2-vinylnaphthalene

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes (1.1 eq) dropwise.

-

Stir the resulting orange-red solution at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Bromo-2-vinylnaphthalene.

Step 2: Complexation with Ruthenium

-

To a solution of the 1-Bromo-2-vinylnaphthalene derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a second-generation Grubbs catalyst (e.g., [RuCl2(IMes)(PCy3)(=CHPh)]) (1.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture and purify the resulting Hoveyda-Grubbs type catalyst by column chromatography on silica gel.

Mechanistic Considerations

The initiation mechanism of Hoveyda-Grubbs catalysts involves the dissociation of the chelating ether from the ruthenium center, allowing the substrate to coordinate. The electronic and steric properties of the naphthalene ligand derived from this compound would directly influence this initiation step. The bromine atom, being an electron-withdrawing group, could affect the electron density at the ruthenium center, thereby modulating the catalyst's activity.

Schiff Base-Metal Complexes: A Modular Approach to Catalysis

The condensation of this compound with a variety of primary amines provides a straightforward route to a vast library of Schiff base ligands. These ligands, often polydentate, can chelate to a wide range of transition metals, yielding stable complexes with diverse catalytic activities.[5][6]

Synthesis and Characterization of Schiff Base Ligands and Complexes

The synthesis of Schiff bases from this compound is typically a high-yielding, one-step process.

Experimental Protocol: Synthesis of a this compound Schiff Base Ligand and its Copper(II) Complex

Step 1: Synthesis of the Schiff Base Ligand

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of the desired primary amine (e.g., aniline) (1.0 eq) in ethanol to the aldehyde solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base ligand.

Step 2: Synthesis of the Copper(II) Complex

-

Dissolve the synthesized Schiff base ligand (2.0 eq) in ethanol with gentle heating.

-

Add a solution of copper(II) acetate monohydrate (1.0 eq) in ethanol to the ligand solution.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction to room temperature and collect the precipitated complex by filtration.

-

Wash the complex with ethanol and diethyl ether, and dry under vacuum.

Catalytic Applications

Schiff base-metal complexes derived from this compound can be screened for a variety of catalytic applications, including:

-

Oxidation Reactions: These complexes, particularly with metals like cobalt, manganese, and vanadium, can catalyze the oxidation of alcohols, alkenes, and sulfides.[7]

-

Suzuki-Miyaura Cross-Coupling: Palladium complexes of these Schiff bases can serve as efficient catalysts for the formation of carbon-carbon bonds between aryl halides and boronic acids.[8][9]

-

Asymmetric Catalysis: By using chiral primary amines in the Schiff base synthesis, chiral metal complexes can be prepared and evaluated for enantioselective transformations.

Table 1: Potential Catalytic Applications of Metal Complexes Derived from this compound Schiff Bases

| Metal Center | Potential Catalytic Reaction | Substrate Scope | Key Advantages |

| Palladium(II) | Suzuki-Miyaura Coupling | Aryl bromides, chlorides | High turnover numbers, mild reaction conditions |

| Copper(II) | Oxidation of Alcohols | Primary and secondary alcohols | Use of a less expensive metal, potential for aerobic oxidation |

| Manganese(III) | Epoxidation of Alkenes | Styrenes, cyclic olefins | High selectivity for epoxides |

| Vanadyl(IV) | Oxidation of Sulfides | Dialkyl and aryl alkyl sulfides | Selective oxidation to sulfoxides |

Structure-Activity Relationship and Mechanistic Insights

The catalytic performance of these Schiff base-metal complexes is intricately linked to their structure. The nature of the amine used in the Schiff base synthesis, the coordination geometry of the metal center, and the electronic effects of the bromo-naphthalene moiety all play crucial roles. The bromine atom can participate in halogen bonding or be used as a handle for further catalyst immobilization or modification.

Figure 1: Synthetic pathways from this compound to novel catalysts.

Future Outlook and Conclusion

This compound stands as a promising, yet underexplored, platform for the development of novel homogeneous catalysts. The synthetic accessibility and the potential for fine-tuning the steric and electronic properties of the resulting ligands make it an attractive target for catalyst design.

Key areas for future research include:

-

Synthesis and full characterization of Hoveyda-Grubbs type catalysts derived from this compound and a thorough evaluation of their catalytic performance in various olefin metathesis reactions.

-

Exploration of a wider range of primary amines for the synthesis of Schiff base ligands, including chiral amines for applications in asymmetric catalysis.

-

Investigation of a broader scope of metal centers for the Schiff base complexes and their application in diverse catalytic transformations.

-

Mechanistic studies to elucidate the precise role of the bromo-naphthalene moiety in the catalytic cycle.

-

Immobilization of these catalysts on solid supports for enhanced recyclability and applications in flow chemistry.

References

-

Science.gov. schiff bases synthesis: Topics by Science.gov. [Link]

-

International Journal of Chemical Studies. A short review on chemistry of schiff base metal complexes and their catalytic application. [Link]

-

R Discovery. Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: part I. [Link]

-

Hilaris Publisher. Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. [Link]

-

JETIR. Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. [Link]

-

IJCRT.org. “Metal complexes of schiff base: preparation. Characterization and biological activity”: a review. [Link]

-

SciSpace. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. [Link]

-

International Journal of Multidisciplinary Research and Development. Schiff base and its transition metal complexes. [Link]

-

Oriental Journal of Chemistry. Physico – Chemical Study of Transition Metal Complexes with Schiff's Base derived from Naphthaldehyde and Substituted Aromatic Amines. [Link]

-

Semantic Scholar. Physico – Chemical Study of Transition Metal Complexes with Schiff's Base derived from Naphthaldehyde and Substituted Aromat. [Link]

-

Wikipedia. Grubbs catalyst. [Link]

-

Encyclopedia MDPI. Hoveyda–Grubbs Catalyst. [Link]

-

Green Chemistry (RSC Publishing). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. [Link]

-

NIH. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. [Link]

-

PMC - NIH. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

Sources

- 1. A Ruthenium Catalyst for Olefin Metathesis Featuring an Anti-Bredt N-Heterocyclic Carbene Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium-indenylidene olefin metathesis catalyst with enhanced thermal stability. | Semantic Scholar [semanticscholar.org]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. rcr.colab.ws [rcr.colab.ws]

- 5. scispace.com [scispace.com]

- 6. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Bromo-2-naphthaldehyde in the Synthesis of Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide

Abstract

Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern materials science and medicinal chemistry, with applications ranging from organic electronics to novel therapeutics. The controlled and efficient synthesis of these complex molecules is a significant challenge, demanding versatile and strategically functionalized starting materials. This technical guide focuses on the utility of 1-bromo-2-naphthaldehyde as a pivotal precursor for the synthesis of a diverse array of PAHs. We will explore the inherent reactivity of its two key functional groups—the bromine atom and the aldehyde—and detail several powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions, olefination strategies, and subsequent cyclization methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the construction of complex aromatic systems.

Introduction: The Architectural Significance of this compound

This compound is a bifunctional naphthalene derivative that offers a unique combination of reactive sites for the elaboration of polycyclic aromatic systems. The strategic positioning of the bromo and aldehyde functionalities on adjacent carbons of the naphthalene core allows for a range of synthetic manipulations to build additional aromatic rings.

-

The Bromine Atom: Situated at the 1-position, the bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon bonds, effectively extending the aromatic system.

-

The Aldehyde Group: The aldehyde at the 2-position provides a versatile electrophilic site for nucleophilic attack. It can be readily transformed into an alkene via reactions like the Wittig olefination, setting the stage for subsequent intramolecular cyclization reactions to form new rings.

This dual functionality allows for a modular and convergent approach to PAH synthesis, where different fragments can be introduced and then stitched together to create complex, multi-ring structures.

Synthetic Strategies for PAH Construction from this compound

The journey from this compound to a complex PAH involves a sequence of carefully chosen reactions that exploit the unique reactivity of its functional groups. Below, we detail several key synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Extending the Aromatic Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds in modern organic synthesis.[1] For this compound, these reactions are typically employed to introduce a new aryl or vinyl group at the 1-position.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[2] This is a highly versatile method for creating biaryl linkages, which can be precursors to larger PAHs through subsequent cyclization.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3] The resulting aryl-alkyne can then undergo a variety of cyclization reactions, such as thermal or photochemical annulation, to form new aromatic rings.

-

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene.[4] This can be used to introduce a vinyl group, which can then participate in intramolecular cyclization reactions to form a new ring.

The choice of coupling partner and reaction conditions can be tailored to introduce a wide variety of substituents, allowing for the synthesis of a diverse library of PAH precursors.

Wittig Olefination: Transforming the Aldehyde for Cyclization

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[5] In the context of PAH synthesis from this compound, the Wittig reaction is used to convert the aldehyde group into a vinyl group. This newly formed double bond is a key component for subsequent intramolecular cyclization reactions.

The reaction involves the treatment of the aldehyde with a phosphorus ylide (a phosphorane), which is typically generated in situ from the corresponding phosphonium salt and a base.[5] The choice of the ylide determines the nature of the substituent on the newly formed double bond.

Intramolecular Cyclization: Forging the Polycyclic Framework

Once the aromatic core has been extended and a suitable unsaturated tether has been installed via reactions like Wittig olefination, the final and often most crucial step is the intramolecular cyclization to form the new aromatic ring.

-

Photocyclization (Mallory Reaction): Stilbene-like intermediates, which can be synthesized from this compound via a Wittig reaction, can undergo photochemical electrocyclization followed by oxidation to form phenanthrenes and other PAHs.[6]

-

Intramolecular Heck Reaction: If the Wittig reaction is used to introduce a vinyl group that is appropriately positioned relative to the bromine atom (or another aryl halide introduced via Suzuki coupling), an intramolecular Heck reaction can be employed to form a new ring.[7][8] This reaction is catalyzed by palladium and proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence.[4]

The following diagram illustrates the general workflow for these synthetic strategies:

Figure 1: General synthetic pathways from this compound to PAHs.

Experimental Protocols: A Case Study in Phenanthrene Synthesis

A recent study has demonstrated an efficient synthesis of phenanthrenes from this compound derivatives, showcasing a multi-step sequence that highlights the versatility of this precursor.[1] The overall strategy involves vinylation of the aldehyde, followed by Barbier allylation, and a final one-pot ring-closing metathesis (RCM) and dehydration.

Synthesis of a Diene Precursor

Step 1: Vinylation of this compound

This step converts the aldehyde into a vinyl group.

-

Reagents and Conditions:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Temperature: -78 °C to room temperature

-

-

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at -78 °C, add n-BuLi dropwise.

-

Stir the resulting orange-red solution for 1 hour at room temperature.

-

Cool the reaction mixture back to -78 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the vinylnaphthalene derivative.

-

Step 2: Barbier Allylation

This step introduces an allyl group, which will form the second double bond of the diene precursor for RCM.

-

Reagents and Conditions:

-

The vinylnaphthalene derivative from Step 1

-

Allyl bromide

-

Zinc dust

-

Saturated aqueous ammonium chloride

-

Tetrahydrofuran (THF)

-

Temperature: Room temperature

-

-

Procedure:

-

To a stirred solution of the vinylnaphthalene derivative in THF, add zinc dust and saturated aqueous ammonium chloride.

-

Add allyl bromide dropwise and stir the mixture at room temperature for 4 hours.

-